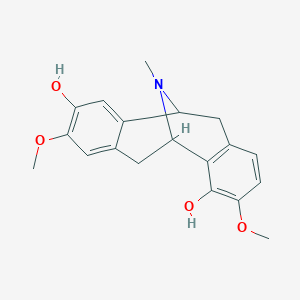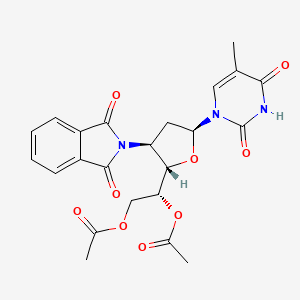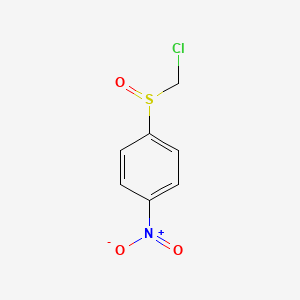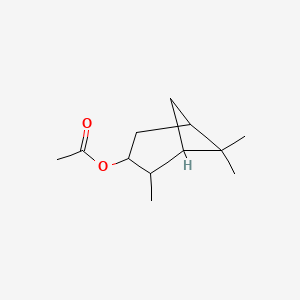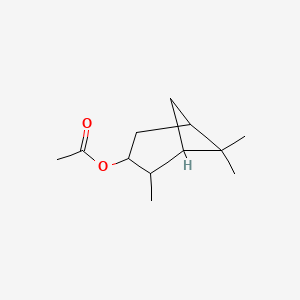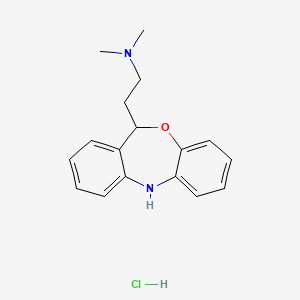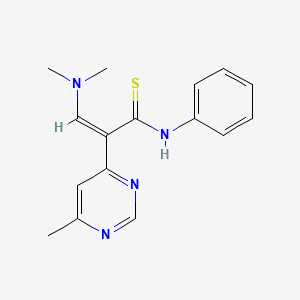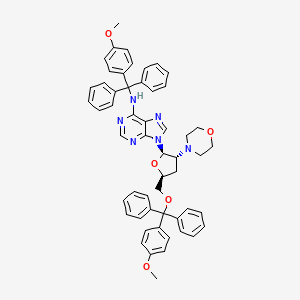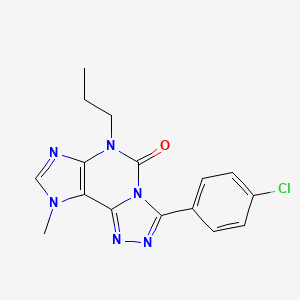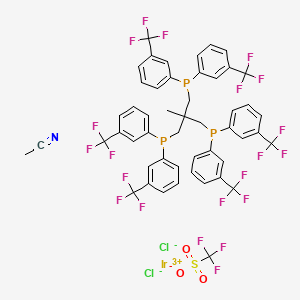
(IrCl2(MeCN)(CF3PPP))(OTf)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (IrCl2(MeCN)(CF3PPP))(OTf) is an organometallic complex containing iridium as the central metal atom. Organometallic compounds are known for their diverse applications in catalysis, materials science, and medicinal chemistry. The presence of ligands such as chloride, acetonitrile, and trifluoromethyl-substituted phosphine (CF3PPP) in this complex suggests potential utility in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (IrCl2(MeCN)(CF3PPP))(OTf) typically involves the coordination of iridium with the desired ligands. A common method might include the reaction of iridium chloride with acetonitrile and trifluoromethyl-substituted phosphine in the presence of a suitable solvent. The reaction conditions, such as temperature, pressure, and reaction time, would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of such organometallic complexes often involves large-scale reactions under controlled conditions. The use of automated reactors and purification systems ensures consistency and quality in the final product. Specific details about the industrial production of (IrCl2(MeCN)(CF3PPP))(OTf) would require access to proprietary manufacturing processes.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (IrCl2(MeCN)(CF3PPP))(OTf) may undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state complexes.
Reduction: Reduction reactions may involve the conversion of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an iridium(V) complex, while substitution could result in a new organometallic complex with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (IrCl2(MeCN)(CF3PPP))(OTf) could be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology
Medicine
Organometallic complexes like (IrCl2(MeCN)(CF3PPP))(OTf) are explored for their potential use in medicinal chemistry, including as anticancer agents or in diagnostic imaging.
Industry
In industry, such compounds are valuable in catalysis for the production of fine chemicals, pharmaceuticals, and materials.
Wirkmechanismus
The mechanism of action of (IrCl2(MeCN)(CF3PPP))(OTf) would involve the coordination of the iridium center with various substrates, facilitating chemical transformations. The molecular targets and pathways would depend on the specific application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other iridium complexes with different ligands, such as (IrCl2(MeCN)(PPh3))(OTf) or (IrCl2(MeCN)(CF3PPh2))(OTf).
Uniqueness
The uniqueness of (IrCl2(MeCN)(CF3PPP))(OTf) lies in the specific combination of ligands, which can influence its reactivity, stability, and applications. The trifluoromethyl-substituted phosphine ligand (CF3PPP) may impart unique electronic and steric properties, differentiating it from other iridium complexes.
Eigenschaften
CAS-Nummer |
207747-25-9 |
|---|---|
Molekularformel |
C50H36Cl2F21IrNO3P3S |
Molekulargewicht |
1485.9 g/mol |
IUPAC-Name |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
InChI-Schlüssel |
ZKFVMUXZTIOTLB-UHFFFAOYSA-K |
Kanonische SMILES |
CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


